Product packaging for Methyl 5-bromo-3-iodo-2-methoxybenzoate(Cat. No.:CAS No. 1155261-81-6)

Methyl 5-bromo-3-iodo-2-methoxybenzoate

Cat. No.: B1418652
CAS No.: 1155261-81-6
M. Wt: 370.97 g/mol
InChI Key: QTHJSPLRNXOZPV-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-iodo-2-methoxybenzoate is a high-purity halogenated aromatic ester supplied at 95% purity . This compound is characterized by its planar molecular structure and serves as a versatile and valuable synthetic intermediate in organic and medicinal chemistry . Its primary research value lies in its application as a key building block for the synthesis of complex organic molecules, including novel organic linkers for Metal-Organic Frameworks (MOFs) . The presence of both bromine and iodine substituents on the benzoate ring allows for sequential and regioselective functionalization via various cross-coupling reactions, such as Suzuki reactions, making it an indispensable precursor for synthesizing biphenyl derivatives and other biaryl structures . In pharmaceutical research, this compound and its analogs are critical intermediates in developing therapeutic agents, including peptidoleukotriene antagonists and anti-inflammatory drugs . The compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrIO3 B1418652 Methyl 5-bromo-3-iodo-2-methoxybenzoate CAS No. 1155261-81-6

Properties

IUPAC Name

methyl 5-bromo-3-iodo-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrIO3/c1-13-8-6(9(12)14-2)3-5(10)4-7(8)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHJSPLRNXOZPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1I)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrIO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155261-81-6
Record name methyl 5-bromo-3-iodo-2-methoxybenzoate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Halogenation of Precursors

Core Concept:
The initial step involves selective halogenation of a suitably substituted methyl benzoate derivative, typically methyl 2-methoxy-4-acetylamino-benzoate, to introduce bromine and iodine atoms at specific positions on the aromatic ring.

Methodology:

  • Starting Material: Methyl 2-methoxy-4-acetylamino-benzoate
  • Reagents:
    • Halogen source: Bromine (Br₂) and iodine (I₂)
    • Catalyst: Iron powder or cuprous halides (CuCl, CuBr, CuI)
  • Reaction Conditions:
    • Solvent: Methylene dichloride (DCM) or similar polar aprotic solvents
    • Temperature: 70–80°C for bromination, 50–70°C for iodination
    • Molar ratios: Halogen to substrate typically between 1.1:1 and 1.2:1 for controlled substitution

Reaction Pathway:
The halogenation proceeds via electrophilic aromatic substitution, where the halogen electrophile replaces hydrogen atoms ortho or para to existing substituents, with the catalyst facilitating the process.

Sequential Halogenation for Dual Substitution

Strategy:

  • First, brominate the methyl 2-methoxy-4-acetylamino-benzoate to obtain methyl 5-bromo-2-methoxy-4-acetylamino-benzoate.
  • Subsequently, iodinate the brominated intermediate to introduce iodine at the desired position, yielding methyl 5-bromo-3-iodo-2-methoxybenzoate.

Reaction Conditions:

  • Controlled addition of halogen reagents to prevent over-halogenation
  • Use of catalysts like cuprous halides enhances regioselectivity and reaction rate.

Data Table 1: Halogenation Conditions

Step Reagent Catalyst Solvent Temperature Molar Ratio (Reagent:Substrate) Duration Yield Notes
Bromination Bromine Iron powder DCM 70–80°C 1.1–1.2:1 2–8 hours Approx. 85% Controlled addition to avoid polyhalogenation
Iodination Iodine Cuprous iodide DCM 50–70°C 1.1–1.2:1 3–6 hours Approx. 80% Sequential halogenation ensures regioselectivity

Esterification and Purification

Final Step:

  • The halogenated intermediate undergoes esterification to form this compound.

Method:

  • The crude halogenated compound is purified via recrystallization or chromatography.
  • The esterification is inherently achieved during halogenation if methyl esters are used initially or via transesterification with methyl alcohol under acidic or basic catalysis.

Reaction Conditions:

  • Solvent: Methyl alcohol (MeOH) with catalytic amount of acid (e.g., sulfuric acid).
  • Temperature: Reflux at 60–80°C for 5–10 hours to ensure complete ester formation.

Data Table 2: Esterification Parameters

Parameter Description Typical Range Notes
Solvent Methyl alcohol Reflux conditions Ensures transesterification
Catalyst Sulfuric acid 0.1–1% v/v Promotes esterification
Temperature Reflux 60–80°C Complete reaction within hours
Duration Reaction time 5–10 hours Monitored via TLC or HPLC

Purification and Characterization

Purification Techniques:

  • Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate)
  • Chromatography for high-purity requirements

Characterization Data:

  • Confirmed via NMR, IR, and mass spectrometry
  • Purity typically exceeds 99% as per HPLC analysis

Summary of Research Findings and Data

Aspect Details References
Starting Material Methyl 2-methoxy-4-acetylamino-benzoate
Halogenation Bromination and iodination using Br₂, I₂ with Cu catalysts
Reaction Conditions 70–80°C, mol ratios 1.1–1.2:1
Yield Approx. 80–85%
Purity >99%

Notes and Recommendations

  • Reaction Control: Precise molar ratios and temperature control are critical to prevent over-halogenation or polyhalogenation.
  • Catalyst Selection: Cuprous halides are preferred for regioselectivity.
  • Solvent Choice: Methylene dichloride offers good solubility and reaction control.
  • Industrial Scalability: The outlined method is suitable for scale-up due to its operational simplicity and high yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-iodo-2-methoxybenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and iodine atoms.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate (K2CO3) under inert atmosphere.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the bromine or iodine atoms.

    Oxidation: Products include oxidized forms of the compound with higher oxidation states.

    Reduction: Reduced forms of the compound with lower oxidation states.

    Coupling: Coupled products with new carbon-carbon bonds formed.

Scientific Research Applications

Synthetic Applications

Methyl 5-bromo-3-iodo-2-methoxybenzoate is primarily utilized as an intermediate in organic synthesis. Its halogenated structure allows for various substitution reactions, making it valuable in the development of new compounds.

1.1. Synthesis of Bioactive Molecules

The compound has been employed in the synthesis of bioactive molecules, particularly those with potential pharmaceutical applications. For instance, it can be used to create derivatives that exhibit anti-inflammatory and anti-cancer properties. The introduction of bromine and iodine into the aromatic system enhances the reactivity of the compound, facilitating further transformations.

1.2. Coupling Reactions

This compound can participate in coupling reactions, such as Suzuki or Sonogashira reactions, which are essential for forming carbon-carbon bonds. These reactions are crucial for constructing complex organic frameworks often seen in drug discovery and material science .

Biological Studies

The compound has been investigated for its biological activities, particularly its interaction with biological targets.

2.1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. These compounds have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .

2.2. Anticancer Properties

Studies have explored the anticancer potential of this compound and its derivatives. The halogen substitutions are thought to enhance the compound's ability to interact with cellular targets, leading to apoptosis in cancer cells .

Case Studies

Several case studies illustrate the applications of this compound in research:

3.1. Synthesis of Novel Anticancer Agents

In one study, researchers synthesized a series of compounds based on this compound and evaluated their cytotoxicity against human cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxic effects, indicating their potential as lead compounds for further development .

3.2. Development of Antimicrobial Agents

Another study focused on modifying this compound to enhance its antimicrobial activity. The modifications led to increased potency against resistant bacterial strains, showcasing the compound's utility in addressing antibiotic resistance issues .

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-iodo-2-methoxybenzoate involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can form halogen bonds with biological molecules, influencing their activity. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Methyl 5-Bromo-2-Hydroxy-3-Methoxybenzoate

Structural Differences :

  • Substituents : Hydroxyl (-OH) at position 2 instead of iodine at position 3 (Figure 1).
  • Molecular Weight : 261.07 g/mol (vs. ~371.07 g/mol estimated for the target compound) .

Functional Implications :

  • Hydrogen Bonding: The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents and acidity (pKa ~10–12 for phenolic -OH).
  • Reactivity : The absence of iodine reduces steric hindrance, favoring nucleophilic aromatic substitution at position 5 (bromine site) .

Methyl Palmitate and Other Aliphatic Esters

Structural Differences :

  • Backbone : Aliphatic (e.g., palmitate chain in methyl palmitate) vs. aromatic (benzoate).
  • Substituents: No halogens; dominated by saturated hydrocarbon chains .

Functional Implications :

  • Lipophilicity : Aliphatic esters exhibit higher lipid solubility, making them suitable for lipid-based formulations.
  • Stability : Less prone to hydrolysis compared to halogenated aromatic esters .

Sandaracopimaric Acid Methyl Ester

Structural Differences :

  • Backbone: Diterpenoid (tricyclic) vs. monocyclic aromatic.

Functional Implications :

  • Biological Activity: Diterpenoid esters often exhibit antimicrobial or anti-inflammatory properties, unlike halogenated benzoates.
  • Crystallography : Bulkier structures require advanced refinement tools (e.g., SHELXL) for X-ray analysis .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights
Methyl 5-bromo-3-iodo-2-methoxybenzoate C$9$H$7$BrIO$_3$ ~371.07 (estimated) Br (5), I (3), OMe (2) Cross-coupling, steric hindrance
Methyl 5-bromo-2-hydroxy-3-methoxybenzoate C$9$H$9$BrO$_4$ 261.07 Br (5), OH (2), OMe (3) Nucleophilic substitution, H-bonding
Methyl palmitate C${17}$H${34}$O$_2$ 270.45 C16 aliphatic chain Lipophilic, surfactant applications
Sandaracopimaric acid methyl ester C${21}$H${32}$O$_2$ 316.48 Diterpenoid backbone Antimicrobial potential

Analytical Characterization

  • Chromatography : Gas chromatography (GC) and HPLC (as in Figure 5 for methyl shikimate) are critical for purity assessment, though halogenated aromatics may require specialized columns .
  • Spectroscopy : $^{1}$H NMR and FTIR (e.g., Figure 5A–C) can distinguish between hydroxyl and methoxy groups in analogs like Methyl 5-bromo-2-hydroxy-3-methoxybenzoate .

Commercial and Industrial Relevance

  • Alternatives : Methyl 5-bromo-2-hydroxy-3-methoxybenzoate remains accessible, suggesting its broader utility in drug intermediate synthesis .

Biological Activity

Methyl 5-bromo-3-iodo-2-methoxybenzoate is a halogenated benzoate compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique arrangement of functional groups, which include bromine (Br), iodine (I), and a methoxy group (-OCH₃). This specific configuration influences both its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The halogen atoms can form halogen bonds with biological molecules, which may enhance binding affinity and specificity. The methoxy group can participate in hydrogen bonding, further influencing the compound's interactions with cellular targets.

Potential Mechanisms Include:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains. The halogen atoms may disrupt bacterial cell membranes or interfere with essential metabolic processes.
  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through intrinsic pathways. This involves the release of cytochrome c from mitochondria, leading to caspase activation and subsequent cell death .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance, it has been tested against common bacteria such as E. coli and Staphylococcus aureus, demonstrating effective inhibition at various concentrations.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
Staphylococcus aureus16 µg/mL

These findings suggest that the compound could be developed into a potential antimicrobial agent for therapeutic applications.

Anticancer Activity

In vitro studies have explored the anticancer effects of this compound on several cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). Results indicate that treatment with this compound leads to significant reductions in cell viability and induction of apoptosis.

Case Study: HepG2 Cell Line

  • Concentration Tested : 10–50 µg/mL
  • Observations :
    • Induction of DNA fragmentation.
    • Increased levels of reactive oxygen species (ROS).
    • Activation of caspases, indicating apoptosis.

Applications in Research

This compound serves as a valuable building block in organic synthesis, allowing researchers to create more complex molecules. Its potential as a precursor for pharmaceutical compounds is also being investigated, particularly in developing new drugs targeting microbial infections and cancer.

Q & A

Q. What are the optimal synthetic routes for Methyl 5-bromo-3-iodo-2-methoxybenzoate, considering regioselectivity and functional group compatibility?

Methodological Answer: The synthesis of this compound requires sequential functionalization of the benzoate scaffold. A typical approach involves:

  • Regioselective halogenation : Bromination at the 5-position using N-bromosuccinimide (NBS) under radical initiation, followed by iodination at the 3-position via electrophilic aromatic substitution (e.g., using I2/HIO3 in acetic acid) .
  • Protection/deprotection strategies : Methoxy groups are typically introduced via alkylation (e.g., methyl iodide with a base like K2CO3) before halogenation to avoid competing reactions.
  • Esterification : Methyl ester formation via Fischer esterification (methanol/H2SO4) or carboxylate activation (DCC/DMAP) .
    Key considerations : Monitor reaction progress using TLC or HPLC to ensure minimal cross-reactivity between halogens and methoxy groups.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

  • <sup>1</sup>H/</sup><sup>13</sup>C NMR :
    • Methoxy protons (~δ 3.8–4.0 ppm) and ester methyl groups (~δ 3.9 ppm) are diagnostic.
    • Aromatic protons exhibit splitting patterns consistent with substituent positions (e.g., para-bromo/ortho-iodo coupling) .
  • IR Spectroscopy :
    • Ester carbonyl stretch (~1720 cm<sup>−1</sup>) and methoxy C-O (~1250 cm<sup>−1</sup>) confirm functional groups.
  • Mass Spectrometry (MS) :
    • Molecular ion peaks (M<sup>+</sup>) at m/z 385 (C9H8BrIO3) with isotopic patterns for Br (1:1) and I (monoisotopic) .
      Purity assessment : Use HPLC (C18 column, MeOH/H2O gradient) to detect impurities >0.1%.

Advanced Research Questions

Q. What strategies resolve contradictions between computational modeling and experimental spectroscopic data for this compound?

Methodological Answer: Discrepancies often arise from solvent effects, crystal packing, or conformational flexibility. To address:

  • Solvent corrections in DFT : Include implicit solvent models (e.g., PCM for NMR chemical shifts) to match experimental data .
  • X-ray crystallography : Compare experimental crystal structures (via SHELXL refinement ) with computed geometries to validate bond lengths/angles.
  • Dynamic effects : Use molecular dynamics (MD) simulations to account for rotational barriers in methoxy/ester groups affecting NMR splitting .

Q. How can X-ray crystallography using SHELX programs elucidate molecular conformation and halogen bonding interactions?

Methodological Answer:

  • Data collection : High-resolution (<1.0 Å) single-crystal X-ray diffraction data.
  • Structure refinement : SHELXL refines anisotropic displacement parameters for Br and I atoms.
    • Halogen bonding: Analyze short contacts (e.g., I···O interactions <3.5 Å) using ORTEP-3 for visualization.
  • Validation : Check R-factors (<5%) and electron density maps (e.g., residual density <0.3 eÅ<sup>−3</sup>) to confirm absence of disorder.

Q. What methodologies assess the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

  • Substrate screening : Test iodinated positions (3-I) for Pd-catalyzed coupling (e.g., with aryl boronic acids) under varying conditions (ligands: SPhos/XPhos; bases: K2CO3).
  • Competing reactivity : Bromine (5-Br) may require protection (e.g., as a silyl ether) to prevent undesired coupling .
  • Kinetic monitoring : Use <sup>19</sup>F NMR (if fluorinated partners) or GC-MS to track reaction progress.

Q. How to optimize purification protocols for high-yield isolation of this halogenated benzoate?

Methodological Answer:

  • Recrystallization : Use mixed solvents (e.g., EtOAc/hexane) to exploit solubility differences. High halogen content increases density (~1.52 g/mL ), aiding separation.
  • Column chromatography : Employ silica gel with low-polarity eluents (hexane:EtOAc 8:2) to minimize decomposition.
  • Purity validation : Melting point analysis (literature comparison) and elemental analysis (C, H, Br, I) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-bromo-3-iodo-2-methoxybenzoate
Reactant of Route 2
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Methyl 5-bromo-3-iodo-2-methoxybenzoate

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